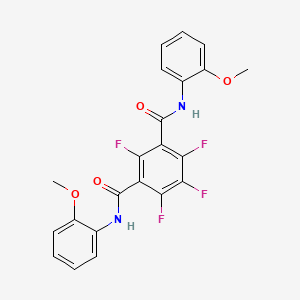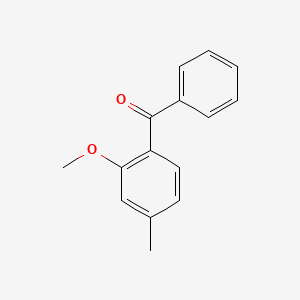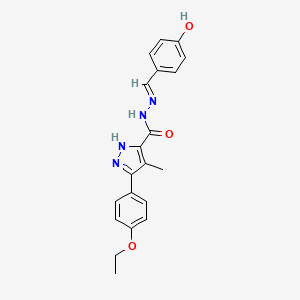![molecular formula C19H16FN3OS B11980352 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980352.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be constructed through a series of condensation and cyclization reactions.
Final Assembly: The final compound is assembled by linking the pyrrole and thienopyrimidine moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.
Medicine
Medicinally, compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Pyrrole Derivatives: Compounds with modifications on the pyrrole ring.
Fluorophenyl Compounds: Compounds with a fluorophenyl group attached to different cores.
Uniqueness
What sets 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H16FN3OS |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16FN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3 |
Clé InChI |
RSJYNAFMFHLWQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)


![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980310.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)

![N-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11980324.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11980336.png)


